REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3]Cl.[CH3:6][O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][CH:9]=1>O>[F:1][CH:2]([F:5])[CH2:3][NH:13][CH2:12][C:11]1[CH:14]=[CH:15][C:8]([O:7][CH3:6])=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
23.15 g
|
Type
|
reactant
|
Smiles
|
FC(CCl)F
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the aqueous phase is separated
|
Type
|
EXTRACTION
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Details
|
The aqueous phase is again extracted with 2,2-difluoro-1-chloroethane
|
Type
|
DISTILLATION
|
Details
|
the combined organic phases are distilled
|
Type
|
ADDITION
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Details
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Here also, the 4-methoxybenzylamine hydrochloride present in the aqueous phase can be converted back into free 4-methoxybenzylamine by addition of sodium hydroxide solution
|
Type
|
DISTILLATION
|
Details
|
After distillation, 4.93 g of 2,2-difluoro-N-(4-methoxybenzyl)ethanamine
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
FC(CNCC1=CC=C(C=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |